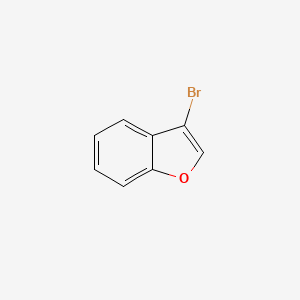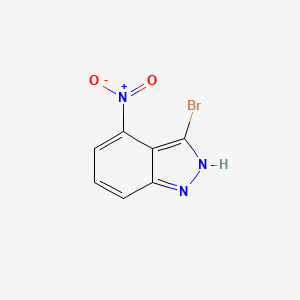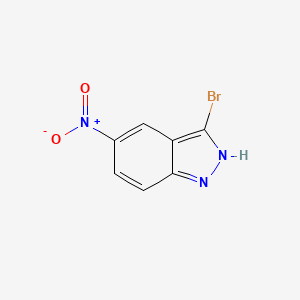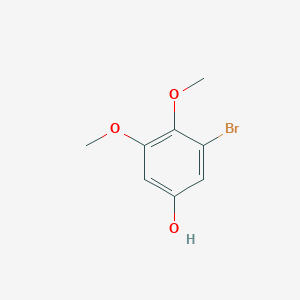
(3-Bromobenzyl)cyclohexylamine
概述
描述
(3-Bromobenzyl)cyclohexylamine is an organic compound that features a bromobenzyl group attached to a cyclohexylamine moiety
作用机制
Mode of Action
. These reactions could potentially alter the function of target molecules in the body, leading to various physiological effects.
Biochemical Pathways
This process involves the interaction of chemically differentiated fragments with a metal catalyst, leading to the formation of new carbon-carbon bonds .
Pharmacokinetics
5 to 48 hours, showing a clear dose dependency . Approximately 86 to 95% of the administered dose was excreted in the urine during 48 hours as unchanged drug .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromobenzyl)cyclohexylamine can be achieved through a one-step process involving the reaction of benzene, hydroxylamine, and hydrogen under mild conditions. A bi-functional supported catalyst, such as ruthenium-vanadium oxide on mesoporous silica (Ru–V2O5/MCM-41), is used to facilitate this reaction. The reaction conditions, including catalyst amount, solvent, hydrogen pressure, reaction temperature, and time, are optimized to achieve high yield and selectivity.
Industrial Production Methods: Industrial production methods for this compound typically involve the hydrogenation of aniline using cobalt- or nickel-based catalysts. This process is carried out at elevated temperatures and pressures to ensure efficient conversion .
化学反应分析
Types of Reactions: (3-Bromobenzyl)cyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromobenzyl group to other functional groups.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products:
Oxidation: Products include bromobenzyl alcohols and ketones.
Reduction: Products include cyclohexylamines with modified benzyl groups.
Substitution: Products include azides, nitriles, and other substituted benzyl derivatives.
科学研究应用
(3-Bromobenzyl)cyclohexylamine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
相似化合物的比较
Cyclohexylamine: An aliphatic amine with similar structural features but lacking the bromobenzyl group.
Benzylamine: A simpler analog with a benzyl group instead of a bromobenzyl group.
Phenethylamine: A compound with a phenethyl group instead of a cyclohexyl group.
Uniqueness: (3-Bromobenzyl)cyclohexylamine is unique due to the presence of both a bromobenzyl group and a cyclohexylamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[(3-bromophenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEACIKSVOHWIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Methylthiazolo[4,5-c]pyridine](/img/structure/B1268604.png)
![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)



